molecular formula C11H9F2N3 B7554418 N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine

N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine

Cat. No. B7554418
M. Wt: 221.21 g/mol
InChI Key: HEPRNHSWNFYQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has been found to exhibit potent activity against various diseases, including cancer and infectious diseases.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent activity against various diseases, including cancer and infectious diseases. In cancer research, N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit potent activity against infectious diseases such as malaria and tuberculosis.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine involves the inhibition of various enzymes and pathways that are essential for the survival and growth of cancer cells and infectious agents. It has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. It has also been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine has been found to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells and infectious agents, induce apoptosis, and inhibit cell proliferation. It has also been found to exhibit low toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine in lab experiments include its potent activity against various diseases, low toxicity in normal cells and tissues, and well-established synthesis method. However, the limitations of using N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine in lab experiments include its high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for the research and development of N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine. These include the optimization of its synthesis method to reduce cost and increase yield, the development of new analogs with improved potency and selectivity, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine involves the reaction of 2,4-difluorobenzaldehyde with guanidine hydrochloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an amine to form the final product. This synthesis method has been optimized to produce high yields of pure N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c12-9-3-2-8(10(13)6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPRNHSWNFYQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine

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